molecular formula C3H5N5 B193344 1,3,5-Triazine-2,4-diamine CAS No. 504-08-5

1,3,5-Triazine-2,4-diamine

Cat. No. B193344
CAS RN: 504-08-5
M. Wt: 111.11 g/mol
InChI Key: VZXTWGWHSMCWGA-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, also known as Formoguanamine or Guanamine, is a diamino-1,3,5-triazine . It has a molecular formula of C3H5N5 and a molecular weight of 111.11 g/mol .


Synthesis Analysis

A series of new benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives were designed and synthesized . Another study synthesized a library of 6, N2 -diaryl-1,3,5-triazine-2,4-diamines and evaluated their antiproliferative properties against three breast cancer cell lines .


Molecular Structure Analysis

The molecular geometry, harmonic vibrational wavenumbers, and bonding features of the title molecule in the ground-state have been calculated by using the density functional B3LYP method with 6-31G (d) as basis set . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Molecular photocatalysts based on 2,6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine 1 were engineered, which mimic [2,2′;6′,2′′]terpyridine (tpy) and its related complexes by coordination with transition metal ions .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 447.6±28.0 °C at 760 mmHg, and a flash point of 254.9±11.2 °C . It has 5 hydrogen bond acceptors and 4 hydrogen bond donors .

Scientific Research Applications

  • Herbicides and Luminescence Studies : Sym-triazines, including 1,3,5-triazine-2,4-diamine, have been studied for their low-lying excited states, relevant in herbicide applications and luminescence. Computational and experimental methods have shown that these compounds have significant potential in this area (Oliva et al., 2005).

  • Anticancer Properties : A one-pot synthesis method has been developed to create a variety of 1,3,5-triazine-2,4-diamine derivatives. These compounds were screened for anticancer properties, indicating their potential in pharmaceutical applications (Junaid et al., 2019).

  • Optoelectronic Applications : The optoelectronic properties of 1,3,5-triazine-2,4-diamine derivatives have been explored for organic electronics. Their potential for thermally activated delayed fluorescence (TADF) and high hole mobility, comparable to pentacene, has been demonstrated (Armaković et al., 2021).

  • Crystal Engineering : N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines have been synthesized and evaluated for their ability to form ethanol clathrates in crystals. This indicates their utility in crystal engineering and materials science (Junaid et al., 2019).

  • Antimicrobial Agents : Several 1,3,5-triazine derivatives have shown promising antimicrobial properties against bacterial and fungal strains. These findings highlight their potential in developing new antimicrobial agents (Patil et al., 2020).

  • Mitochondria-Targeted Anticancer Agents : Cyclometalated iridium(III) complexes with 1,3,5-triazine-2,4-diamine derivatives have been synthesized and characterized. They exhibit targeted action against mitochondria in cancer cells, especially those resistant to cisplatin (Xiong et al., 2016).

  • Polyimide Synthesis : Triazine-based diamine monomers, including 1,3,5-triazine-2,4-diamine, have been used to synthesize polyimides. These materials demonstrate excellent solubility and thermal stability, indicating potential applications in electronics (Li et al., 2017).

  • Green Chemistry : The synthesis of 2,4-diamino-1,3,5-triazine derivatives using a green procedure highlights their potential in environmentally friendly chemical processes (Díaz‐Ortiz et al., 2004).

  • Chelation and Crystal Engineering : Compounds like 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine have been studied for their ability to chelate metals and create hydrogen-bonded crystals. This research contributes to the field of crystallography and coordination chemistry (Duong et al., 2011).

  • Anti-Plasmodial Antifolates : A series of 1,3,5-triazine-2,4-diamine derivatives have demonstrated potent antiplasmodial activity, making them candidates for malaria treatment (Lourens et al., 2016).

properties

IUPAC Name

1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXTWGWHSMCWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074292
Record name 1,3,5-Triazine-2,4-diamine
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Molecular Weight

111.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4-diamine

CAS RN

504-08-5
Record name 1,3,5-Triazine-2,4-diamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formoguanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formoguanamine
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Record name 1,3,5-Triazine-2,4-diamine
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Record name 1,3,5-triazine-2,4-diamine
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Record name 1,3,5-TRIAZINE-2,4-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,300
Citations
S Karimian, M Shekouhy, S Pirhadi, A Iraji… - New Journal of …, 2022 - pubs.rsc.org
In this study, a series of new benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives (9a–9l) were designed and synthesized. The potential multi-target profiles of these compounds …
Number of citations: 1 pubs.rsc.org
B Srinivasan, S Tonddast-Navaei, J Skolnick - European journal of …, 2015 - Elsevier
Gram-negative bacteria are implicated in the causation of life-threatening hospital-acquired infections. They acquire rapid resistance to multiple drugs and available antibiotics. Hence, …
Number of citations: 24 www.sciencedirect.com
A Junaid, FPL Lim, LH Chuah, AV Dolzhenko - RSC advances, 2020 - pubs.rsc.org
A library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, …
Number of citations: 17 pubs.rsc.org
LMS Garcia, PJ Zambiazi, K Chair, TD Doan… - ACS …, 2022 - ACS Publications
Methane is an abundant resource and the main constituent of natural gas. It can be converted into higher value-added products and as a subproduct of electricity co-generation. The …
Number of citations: 6 pubs.acs.org
K Chair, CA Luna Caceres, S Rajak… - ACS Applied Energy …, 2022 - ACS Publications
Carbon dioxide (CO 2 ) is an important trace gas in Earth’s atmosphere. Its high concentration in the environment causes serious problems. Thus, it has become imperative to develop …
Number of citations: 1 pubs.acs.org
ZY Xiao, WQ Wang, RY Xue, L Zhao, L Wang… - Science China …, 2014 - Springer
Although the numbers of co-crystals, salts, polymorphs, hydrates, and solvates are growing steadily, trimers that contain both inorganic and organic acids are still very rare in the …
Number of citations: 8 link.springer.com
LMS Garcia, S Rajak, K Chair, CM Godoy, AJ Silva… - ACS …, 2020 - ACS Publications
The application of solid electrolyte reactors for methane oxidation to co-generation of power and chemicals could be interesting, mainly with the use of materials that could come from …
Number of citations: 13 pubs.acs.org
X Ma, TY Poon, PTH Wong, WK Chui - Bioorganic & medicinal chemistry …, 2009 - Elsevier
Neuronal sodium channels blockers interfere with ion flux and have been used for managing neuropathic pain, epilepsy, and cerebral ischemic disorders. In the current study, four …
Number of citations: 43 www.sciencedirect.com
Z Li, K Kou, J Zhang, Y Zhang, Y Wang… - Journal of Materials …, 2017 - Springer
In order to acquire a series of solution-processable polyimides, synthesis of triazine-based diamine monomers 6-phenyl-1,3,5-triazine-2,4-diamine(PTDA) and 6-(4-fluorophenyl)-2,4-…
Number of citations: 17 link.springer.com
S Rajak, M Mohan, A A. Tremblay, T Maris… - ACS …, 2019 - ACS Publications
A new series of hydrogen-bonded metallotecton networks 6–9 of the general formula [M(2) 2 (NO 3 ) 2 ] were obtained from the reaction of 6-pyridin-2-yl-[1,3,5]-triazine-2,4-diamine 2 …
Number of citations: 9 pubs.acs.org

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